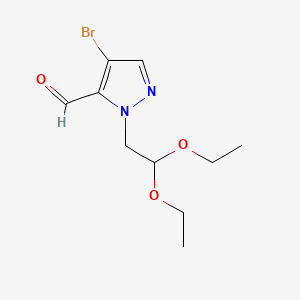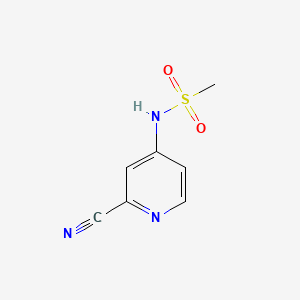
n-(2-Cyanopyridin-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Cyanopyridin-4-yl)methanesulfonamide: is a chemical compound with the molecular formula C₇H₇N₃O₂S and a molecular weight of 197.21 g/mol . It is characterized by the presence of a cyanopyridine group attached to a methanesulfonamide moiety. This compound is primarily used in research and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanopyridin-4-yl)methanesulfonamide typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: n-(2-Cyanopyridin-4-yl)methanesulfonamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
Chemistry: n-(2-Cyanopyridin-4-yl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for designing new materials with specific properties .
Mecanismo De Acción
The mechanism of action of n-(2-Cyanopyridin-4-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyanopyridine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The sulfonamide moiety may also contribute to binding affinity and specificity .
Comparación Con Compuestos Similares
- n-(2-Cyanopyridin-3-yl)methanesulfonamide
- n-(2-Cyanopyridin-5-yl)methanesulfonamide
- n-(2-Cyanopyridin-6-yl)methanesulfonamide
Uniqueness: n-(2-Cyanopyridin-4-yl)methanesulfonamide is unique due to the specific positioning of the cyanopyridine group, which influences its chemical reactivity and biological activity. The 4-position attachment allows for distinct interactions with molecular targets compared to other positional isomers .
Propiedades
Fórmula molecular |
C7H7N3O2S |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
N-(2-cyanopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-6-2-3-9-7(4-6)5-8/h2-4H,1H3,(H,9,10) |
Clave InChI |
KQDZNXQYZKTLTM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=NC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
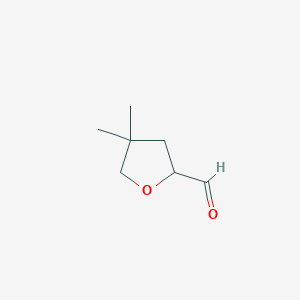

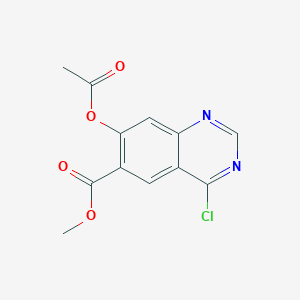
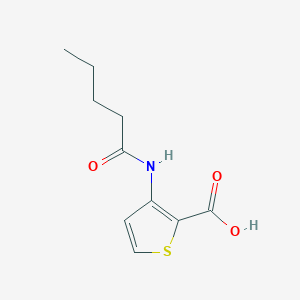


![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
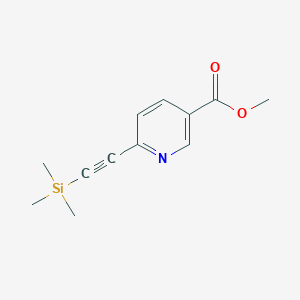
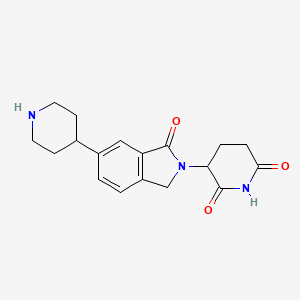

methanone](/img/structure/B13927838.png)

